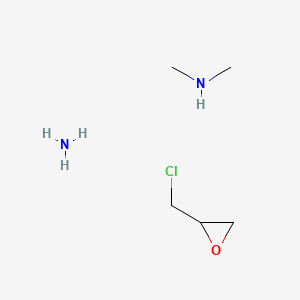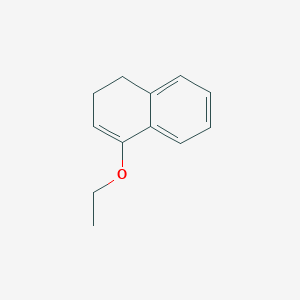
Naphthalene, 4-ethoxy-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 4-ethoxy-1,2-dihydro-: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group at the 4-position and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 4-ethoxy-1,2-dihydro- typically involves the ethoxylation of 1,2-dihydronaphthalene. The reaction can be carried out using ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Naphthalene, 4-ethoxy-1,2-dihydro- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 4-ethoxy-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethoxy group into a carbonyl group, forming naphthalene-4-one derivatives.
Reduction: The compound can be further hydrogenated to form fully saturated naphthalene derivatives.
Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Naphthalene-4-one derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Naphthalene, 4-ethoxy-1,2-dihydro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving naphthalene derivatives.
Industry: In the industrial sector, Naphthalene, 4-ethoxy-1,2-dihydro- can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Naphthalene, 4-ethoxy-1,2-dihydro- exerts its effects involves its interaction with specific molecular targets. The ethoxy group and the partially hydrogenated naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
- Naphthalene, 1,2-dihydro-
- Naphthalene, 4-methoxy-1,2-dihydro-
- Naphthalene, 4-ethoxy-1,2,3,4-tetrahydro-
Comparison: Naphthalene, 4-ethoxy-1,2-dihydro- is unique due to the presence of the ethoxy group at the 4-position, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
52772-56-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-ethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8-9H,2,5,7H2,1H3 |
InChI Key |
CKRWHIFCVHZMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
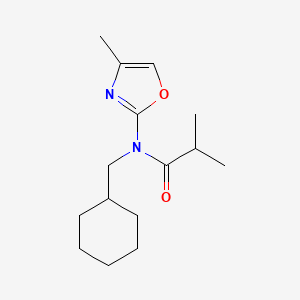


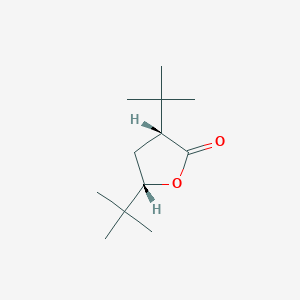
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
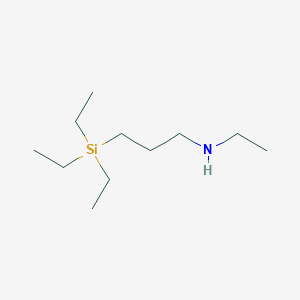
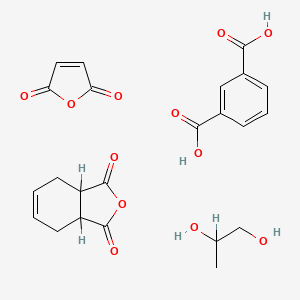
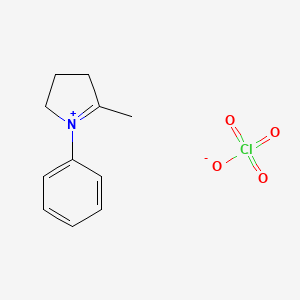
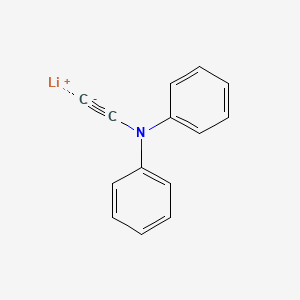
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
